7,4'-Dibenzyl Daidzéine

Vue d'ensemble

Description

7,4’-Dibenzyl Daidzein is a natural compound that belongs to the family of isoflavones. It is a derivative of daidzein, which is a major isoflavone found in soybeans. This compound has gained significant attention in recent years due to its potential therapeutic and industrial applications.

Applications De Recherche Scientifique

Pharmacological Properties

Antioxidant Activity

Research indicates that 7,4'-Dibenzyl Daidzein exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The compound has been shown to enhance the body's defense against free radicals, thereby reducing cellular damage and inflammation .

Anti-inflammatory Effects

The anti-inflammatory properties of 7,4'-Dibenzyl Daidzein are noteworthy. It has been demonstrated to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This inhibition can lead to reduced inflammation in various models of inflammatory diseases .

Anticancer Activity

7,4'-Dibenzyl Daidzein has shown promise in cancer research. It appears to induce apoptosis (programmed cell death) in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation through modulation of signaling pathways like PI3K/Akt and MAPK . For instance, studies have reported its effectiveness against breast and prostate cancer cells by disrupting their growth signals .

Therapeutic Applications

Diabetes Management

Recent studies suggest that 7,4'-Dibenzyl Daidzein may have beneficial effects on glucose metabolism and insulin sensitivity. It has been observed to lower blood glucose levels in diabetic models by enhancing insulin signaling pathways . This makes it a potential candidate for developing treatments for type 2 diabetes.

Cardiovascular Health

The compound's ability to improve endothelial function and reduce lipid accumulation suggests its potential in managing cardiovascular diseases. By modulating cholesterol levels and improving vascular health, it may help prevent conditions such as atherosclerosis .

Case Studies and Research Findings

Mécanisme D'action

Pharmacokinetics

Analyse Biochimique

Biochemical Properties

7,4’-Dibenzyl Daidzein plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and glutathione peroxidase . These interactions help in reducing oxidative stress and protecting cells from damage. Additionally, 7,4’-Dibenzyl Daidzein can modulate the activity of protein kinase C, which is involved in various cellular signaling pathways .

Cellular Effects

7,4’-Dibenzyl Daidzein has been observed to exert several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 7,4’-Dibenzyl Daidzein has been shown to protect against oxidative stress-induced cell death by enhancing the activity of antioxidant enzymes . In skin cells, it can inhibit the activity of matrix metalloproteinases, which are involved in collagen degradation, thereby potentially reducing skin aging .

Molecular Mechanism

The molecular mechanism of 7,4’-Dibenzyl Daidzein involves its binding interactions with various biomolecules. It can bind to and inhibit the activity of enzymes such as protein kinase C, which plays a role in cell signaling pathways . Additionally, 7,4’-Dibenzyl Daidzein can modulate gene expression by interacting with transcription factors and influencing the transcription of genes involved in oxidative stress response and inflammation . These interactions help in exerting its protective effects on cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,4’-Dibenzyl Daidzein have been observed to change over time. The compound is relatively stable and does not degrade quickly, allowing for sustained effects on cellular function. Long-term studies have shown that 7,4’-Dibenzyl Daidzein can maintain its protective effects on cells over extended periods . Its stability and degradation can be influenced by factors such as temperature and pH.

Dosage Effects in Animal Models

The effects of 7,4’-Dibenzyl Daidzein vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects such as enhancing antioxidant capacity and protecting against oxidative stress . At higher doses, it can exhibit toxic effects, including pro-oxidant activity and potential damage to liver and fat tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

7,4’-Dibenzyl Daidzein is involved in several metabolic pathways. It can be metabolized by gut bacteria into various metabolites, including methoxylated and hydroxylated forms . These metabolites can further interact with enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of 7,4’-Dibenzyl Daidzein within cells and tissues involve interactions with transporters and binding proteins. It can be transported across cell membranes and distributed to various tissues, including the brain, liver, and fat tissues . The compound’s distribution can influence its localization and accumulation, affecting its overall activity and function.

Subcellular Localization

7,4’-Dibenzyl Daidzein exhibits specific subcellular localization, which can impact its activity and function. It can localize to mitochondria, where it exerts its protective effects by modulating mitochondrial function and reducing oxidative stress . Additionally, the compound can interact with targeting signals and undergo post-translational modifications that direct it to specific cellular compartments or organelles, further influencing its activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7,4’-Dibenzyl Daidzein typically involves the reaction of daidzein with benzyl bromide. This reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of daidzein are replaced by benzyl groups .

Industrial Production Methods: While specific industrial production methods for 7,4’-Dibenzyl Daidzein are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 7,4’-Dibenzyl Daidzein can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Comparaison Avec Des Composés Similaires

Daidzein: The parent compound of 7,4’-Dibenzyl Daidzein, found in soybeans.

Genistein: Another isoflavone with similar biological activities.

Glycitein: An isoflavone with a similar structure but different functional groups.

Uniqueness: 7,4’-Dibenzyl Daidzein is unique due to the presence of benzyl groups, which can enhance its lipophilicity and potentially improve its bioavailability and biological activity compared to its parent compound, daidzein .

Activité Biologique

7,4'-Dibenzyl daidzein (DBD) is a synthetic derivative of daidzein, an isoflavone predominantly found in soy products. This compound has garnered interest due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Understanding the biological activity of DBD is crucial for its potential applications in health and disease management.

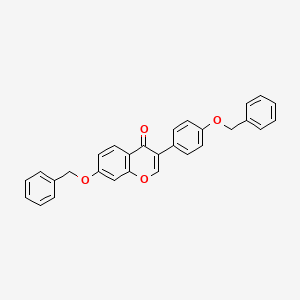

Chemical Structure

7,4'-Dibenzyl daidzein is characterized by the presence of two benzyl groups at the 7 and 4' positions of the daidzein backbone. This modification may enhance its bioactivity compared to its parent compound.

Antioxidant Activity

DBD exhibits significant antioxidant properties, which are vital for combating oxidative stress associated with various diseases. Research indicates that DBD can elevate the levels of intracellular reactive oxygen species (ROS), which are crucial for cellular signaling and apoptosis pathways .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory responses. Specifically, DBD reduces the expression of matrix metalloproteinase-9 (MMP-9) induced by tumor necrosis factor (TNF), suggesting its role in mitigating inflammation .

Anticancer Properties

DBD's anticancer effects have been investigated in various cancer cell lines:

- Prostate Cancer : DBD demonstrated a reduction in cell viability and induced apoptosis in prostate cancer cells by modulating key signaling pathways such as ERK and AKT .

- Liver Cancer : In hepatocarcinoma cell lines, DBD was found to inhibit cell proliferation and induce apoptosis through mitochondrial pathways involving Bcl-2 family proteins .

- Skin Cancer : The metabolite 7,3',4'-THIF (derived from daidzein) shows promise as a chemopreventive agent against UV-induced skin cancer, highlighting the potential of DBD derivatives in cancer prevention .

The biological activities of DBD can be attributed to several mechanisms:

- Apoptosis Induction : DBD activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : It has been observed that DBD can induce cell cycle arrest at the G1/S phase, further inhibiting cancer cell proliferation .

- Inhibition of Inflammatory Mediators : By downregulating pro-inflammatory cytokines and enzymes like MMP-9, DBD contributes to reduced inflammation .

Case Studies

Several studies have highlighted the efficacy of DBD:

- Prostate Cancer Study : A study demonstrated that treatment with DBD significantly reduced tumor growth in mouse models of prostate cancer while enhancing apoptosis markers such as cleaved caspase-3 .

- Skin Health Research : In vitro studies showed that DBD and its metabolites effectively inhibited MMP-1 expression in human dermal fibroblasts exposed to UV radiation, suggesting protective effects against photoaging .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

7-phenylmethoxy-3-(4-phenylmethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22O4/c30-29-26-16-15-25(32-19-22-9-5-2-6-10-22)17-28(26)33-20-27(29)23-11-13-24(14-12-23)31-18-21-7-3-1-4-8-21/h1-17,20H,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQWSXAAXGFMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747593 | |

| Record name | 7-(Benzyloxy)-3-[4-(benzyloxy)phenyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179998-29-8 | |

| Record name | 7-(Benzyloxy)-3-[4-(benzyloxy)phenyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.